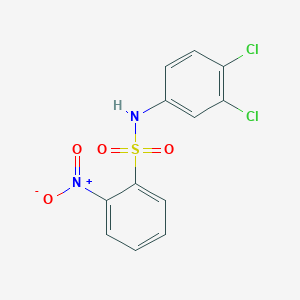![molecular formula C20H17N3O2 B11022020 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11022020.png)
2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features both quinoline and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Indole Moiety: The indole ring can be introduced via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the quinoline and indole moieties through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. These interactions can lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-hydroxyquinoline-4-carboxamide: Lacks the indole moiety, making it less versatile in biological interactions.
N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide: Similar structure but without the hydroxyl group, which may affect its solubility and reactivity.
2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline: Lacks the carboxamide group, potentially altering its binding affinity and biological activity.
Uniqueness
2-hydroxy-N-[2-(1H-indol-1-yl)ethyl]quinoline-4-carboxamide stands out due to its combined quinoline and indole structures, along with the presence of both hydroxyl and carboxamide functional groups. This unique combination allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various research fields.
特性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
N-(2-indol-1-ylethyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19-13-16(15-6-2-3-7-17(15)22-19)20(25)21-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13H,10,12H2,(H,21,25)(H,22,24) |
InChIキー |
XGCGNUTUSPZDKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


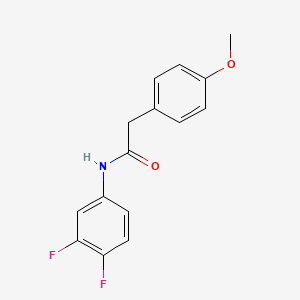
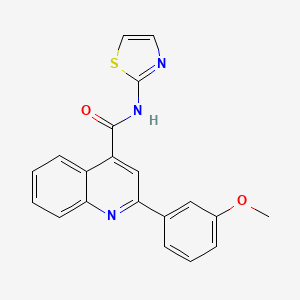

![N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021957.png)
![N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11021964.png)
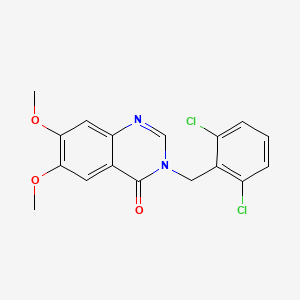
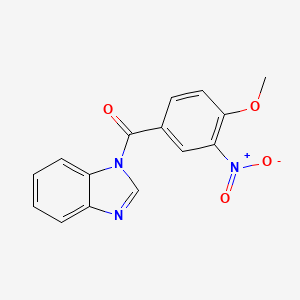
![3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11021984.png)
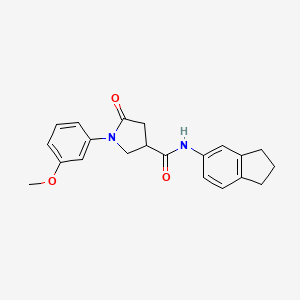
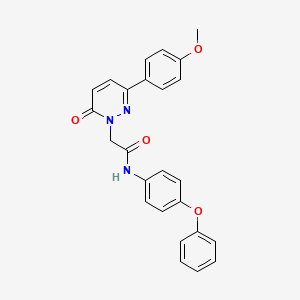
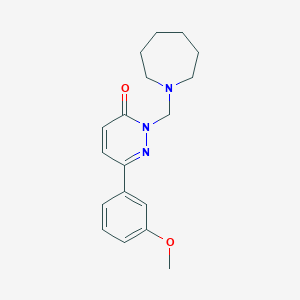
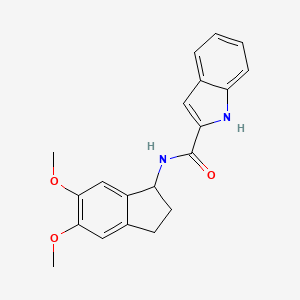
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)
